Methyl 2,3-dibromo-5-fluorophenylacetate
Overview
Description
Methyl 2,3-dibromo-5-fluorophenylacetate is an organic compound with the chemical formula C9H7Br2FO2. It is a white to yellowish crystalline powder that is used in scientific research mainly as a halogenated heterocyclic compound. This compound is known for its unique structure, which includes bromine and fluorine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dibromo-5-fluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method includes the bromination of methyl phenylacetate using bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent such as Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dibromo-5-fluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with other groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted phenylacetates, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Methyl 2,3-dibromo-5-fluorophenylacetate is used in a wide range of scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2,3-dibromo-5-fluorophenylacetate exerts its effects depends on the specific application. In chemical reactions, the bromine and fluorine atoms play a crucial role in the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of use, such as enzyme inhibition in biological studies or as a reactive intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dibromo-4-fluorophenylacetate
- Methyl 2,3-dibromo-6-fluorophenylacetate
- Methyl 2,3-dibromo-5-chlorophenylacetate
Uniqueness
Methyl 2,3-dibromo-5-fluorophenylacetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique structure makes it particularly valuable in certain synthetic applications and research studies.
Properties
IUPAC Name |
methyl 2-(2,3-dibromo-5-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-8(13)3-5-2-6(12)4-7(10)9(5)11/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBHXVBVPJTRNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.